![molecular formula C14H16N2O3S B2886584 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034456-00-1](/img/structure/B2886584.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure Analysis
The crystal structure of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has been studied to understand their molecular configuration and atomic coordinates . Such analysis is crucial for determining the physical and chemical properties of a compound, which can inform its potential applications in various fields, including material science and pharmaceuticals.
Detection of Carcinogenic Heavy Metals
Derivatives of this compound have been utilized for the significant detection of carcinogenic heavy metals like lead (Pb2+) . This application is particularly important in environmental monitoring and public health, as it provides a reliable electrochemical approach to detect and quantify toxic metal ions in various samples.
Antitumor Activities
Some derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide have been synthesized and evaluated for their antitumor activities . These compounds have shown potent growth inhibition properties against various cancer cell lines, making them promising candidates for further research in cancer therapy.
Cyclooxygenase Inhibition and Anti-inflammatory Applications
Substituted cinnamides, which include structures similar to our compound of interest, have been found to be potent cyclooxygenase inhibitors . They exhibit anti-inflammatory, analgesic, and antipyretic properties, which are valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antiviral Research
The molecular properties of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide suggest potential antimicrobial and antiviral activities . This opens up avenues for the development of new drugs that can combat infectious diseases caused by bacteria and viruses.
Sensor Development for Toxic Ions
The compound’s derivatives have been used to develop sensors for toxic ions . These sensors can be applied in various industries to ensure the safety and compliance of products and environments with health standards, particularly in the context of occupational health and safety.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(16-6-11-4-10(16)7-20-11)15-5-9-1-2-12-13(3-9)19-8-18-12/h1-3,10-11H,4-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXQYNNCXDZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
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